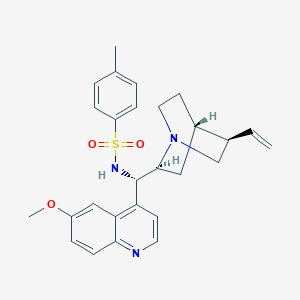
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a quinuclidine structure, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the Quinuclidine Structure: The quinuclidine ring can be prepared via the hydrogenation of quinuclidine derivatives.
Coupling Reactions: The quinoline and quinuclidine structures are coupled using a suitable linker, such as a vinyl group, under specific reaction conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinuclidine structure, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinuclidine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may inhibit enzymes by binding to their active sites, preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide: shares similarities with other quinoline-based compounds, such as chloroquine and quinine, which are known for their antimalarial properties.
Quinuclidine derivatives: Similar to compounds like quinuclidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
Benzenesulfonamide derivatives: Similar to compounds like sulfanilamide, which is known for its antibacterial properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, combining the properties of quinoline, quinuclidine, and benzenesulfonamide groups. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C27H31N3O3S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H31N3O3S/c1-4-19-17-30-14-12-20(19)15-26(30)27(29-34(31,32)22-8-5-18(2)6-9-22)23-11-13-28-25-10-7-21(33-3)16-24(23)25/h4-11,13,16,19-20,26-27,29H,1,12,14-15,17H2,2-3H3/t19-,20-,26-,27-/m0/s1 |
InChI-Schlüssel |
YKOSPGWUDKNTOV-GQHLQYEBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]([C@@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


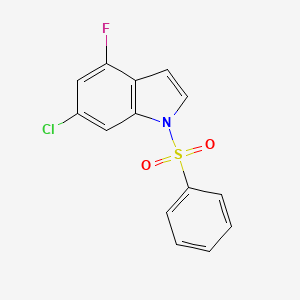
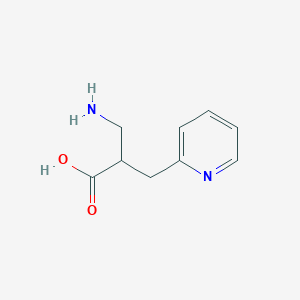
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
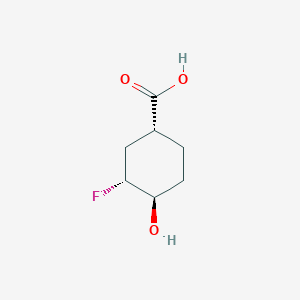

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
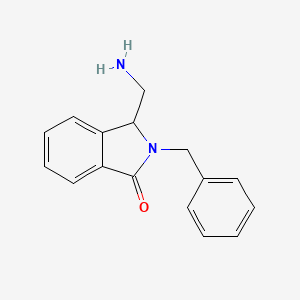
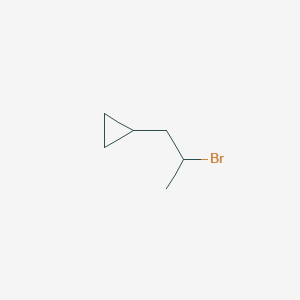
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
